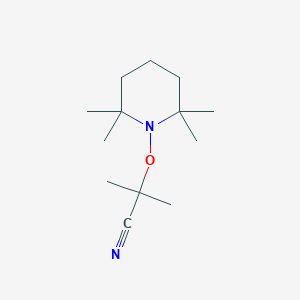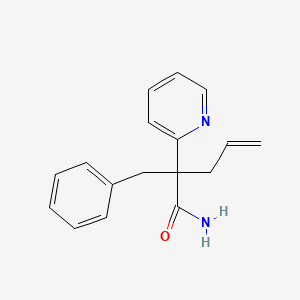
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzofuran ring with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzofuran ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming simpler derivatives.
Substitution: The piperidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzofuran aldehydes or acids, while substitution reactions can produce a range of piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of a benzofuran ring and a piperidine moiety could impart desirable characteristics to polymers or other materials.
Mécanisme D'action
The mechanism of action of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- would depend on its specific interactions with molecular targets. The benzofuran ring may interact with aromatic residues in proteins, while the piperidine moiety could engage in hydrogen bonding or ionic interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-(4-methoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-
- Urea, 1-(4,7-dimethoxy-5-benzofuranyl)-3-methyl-
- Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-ethyl-
Uniqueness
The uniqueness of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- lies in its specific combination of functional groups. The presence of both methoxy groups and a piperidine moiety on the benzofuran ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
75883-62-4 |
|---|---|
Formule moléculaire |
C21H31N3O5 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-[4,7-dimethoxy-6-(4-piperidin-1-ylbutoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C21H31N3O5/c1-22-21(25)23-16-17(26-2)15-9-14-29-18(15)20(27-3)19(16)28-13-8-7-12-24-10-5-4-6-11-24/h9,14H,4-8,10-13H2,1-3H3,(H2,22,23,25) |
Clé InChI |
OIVODPJMGQHUON-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=C(C2=C(C(=C1OCCCCN3CCCCC3)OC)OC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


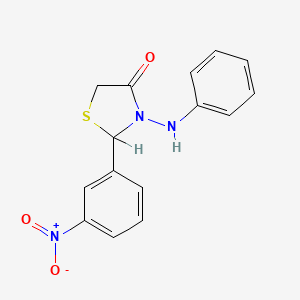

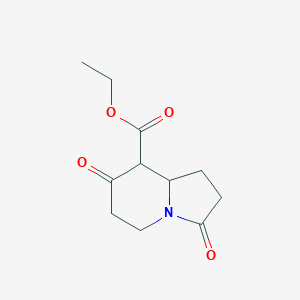
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
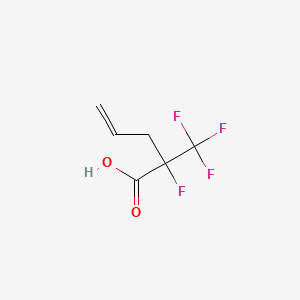
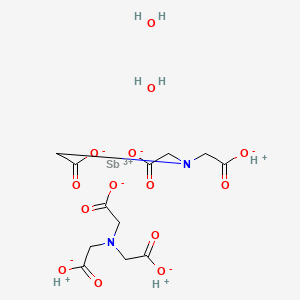
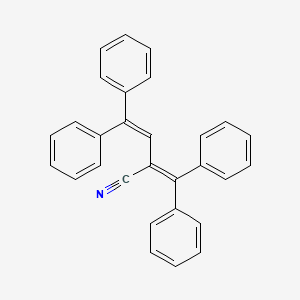
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
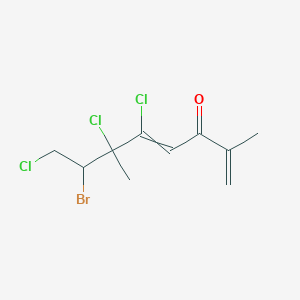
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
